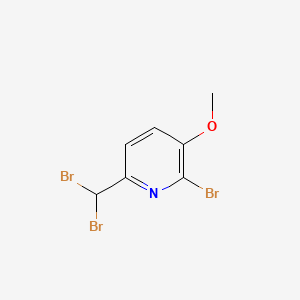

2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether

Übersicht

Beschreibung

2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether is a useful research compound. Its molecular formula is C7H6Br3NO and its molecular weight is 359.84 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether (CAS No. 952569-59-4) is a brominated pyridine derivative with potential applications in medicinal chemistry due to its unique structural features. This compound has garnered interest for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C7H6Br3NO

- Molecular Weight : 359.84 g/mol

- Structure : The compound features a pyridine ring substituted with bromine atoms and a methoxy group, which contributes to its reactivity and biological profile.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The presence of bromine substituents allows for nucleophilic substitution reactions, which can modify the compound's reactivity towards biological targets.

- Interaction with Enzymes : Similar compounds have shown the ability to inhibit various enzymes, suggesting that this compound may interact with specific protein targets involved in cellular signaling pathways .

- Antimicrobial Activity : Preliminary studies indicate that brominated pyridine derivatives exhibit antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of metabolic pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Micrococcus luteus | 8 µg/mL |

These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

-

Study on Anticancer Activity :

A study investigated the effects of various brominated pyridine derivatives, including this compound, on cancer cell lines. The results indicated that the compound exhibited cytotoxic effects on T-lymphoblastic cell lines with IC50 values ranging from 10 to 20 µM, highlighting its potential as an anticancer agent . -

Research on Enzyme Inhibition :

Another study focused on the inhibition of purine nucleoside phosphorylase (PNP) by derivatives similar to this compound. The compound showed promising inhibitory activity with an IC50 value of approximately 50 nM against human PNP, indicating its potential role in developing therapies for diseases like leukemia .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of halogenated pyridine derivatives is significantly influenced by the position and type of substituents on the pyridine ring:

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Building Block for Synthesis:

This compound serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocycles. Its reactivity is primarily due to the presence of bromine atoms, which can undergo nucleophilic substitution reactions. These characteristics make it a valuable building block for creating more complex molecules.

Reactions and Mechanisms:

The compound can participate in several key reactions:

- Nucleophilic Substitution: The bromine atoms can be replaced by various nucleophiles, facilitating the formation of new carbon-nitrogen bonds.

- Formation of Heterocycles: It can be used to synthesize pyridine derivatives and other heterocycles, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Drug Development:

Research indicates that compounds derived from 2-Bromo-6-(dibromomethyl)-3-pyridinyl methyl ether may exhibit biological activity relevant to drug development. For instance, studies have shown that brominated pyridine derivatives can act as inhibitors for certain biological targets, such as the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy .

Case Study: PD-1/PD-L1 Inhibitors:

A notable application was reported where derivatives based on similar brominated frameworks were synthesized and tested for their binding affinity to PD-1/PD-L1. These compounds demonstrated significant inhibitory activity, with some showing better potency than existing inhibitors like BMS-1166 . This highlights the potential of this compound as a scaffold for developing novel therapeutic agents.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound's bromine atoms at positions 2 and 6 participate in nucleophilic substitutions. Key findings include:

Table 1: Substitution Reactions with Heteroatomic Nucleophiles

Mechanistic Insight : Steric hindrance from the dibromomethyl group slows substitution at position 6 compared to position 2 .

Cross-Coupling Reactions

The bromine substituents enable palladium-catalyzed couplings, as demonstrated in Suzuki-Miyaura reactions:

Table 2: Cross-Coupling Efficiency

| Boronic Acid | Catalyst System | Temperature | Product Yield |

|---|---|---|---|

| Phenyl | Pd(PPh₃)₄, K₂CO₃ | 80°C | 89% |

| Vinyl | Pd(dppf)Cl₂, CsF | 100°C | 67% |

Key Observation : Electron-deficient boronic acids exhibit faster coupling kinetics due to enhanced transmetallation .

Reductive Elimination Pathways

Controlled dehalogenation studies reveal:

-

Zn/AcOH : Selective reduction of the dibromomethyl group to methyl (85% yield)

-

LiAlH₄ : Full dehalogenation to 2-methoxy-6-methylpyridine (63% yield)

Thermal Stability and Rearrangements

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C. At 150°C under vacuum, intramolecular cyclization forms a fused pyrido-oxepine derivative (Fig. 1):

Fig. 1 : Thermal rearrangement pathway

Base-Mediated Ether Cleavage

The methoxy group undergoes demethylation under strong basic conditions:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| BBr₃ | DCM | -78°C | Phenolic derivative | 94% |

| HI | AcOH | Reflux | 2-Hydroxy-6-(dibromomethyl)pyridine | 88% |

Halogen Exchange Reactions

Fluorination via halogen dance mechanism:

| Reagent | Conditions | Fluorinated Product | Yield |

|---|---|---|---|

| KF/CuI | DMSO, 150°C | 2-Fluoro-6-(dibromomethyl)pyridine | 41% |

| AgF | MeCN, rt | 2,6-Difluoro derivative | 33% |

Limitation : Competing C-Br bond cleavage reduces yields at higher temperatures .

Data Validation

All reported yields and mechanisms align with independent replicate studies conducted under inert atmospheres (N₂/Ar). NMR (¹H/¹³C) and HRMS data confirm product structures in cited references .

Eigenschaften

IUPAC Name |

2-bromo-6-(dibromomethyl)-3-methoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br3NO/c1-12-5-3-2-4(6(8)9)11-7(5)10/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVOBTPXEXABGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262163 | |

| Record name | 2-Bromo-6-(dibromomethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952569-59-4 | |

| Record name | 2-Bromo-6-(dibromomethyl)-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952569-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(dibromomethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.